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molecular formula C12H16N4O3 B2462409 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid CAS No. 213186-60-8

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid

Cat. No. B2462409
M. Wt: 264.285
InChI Key: GOLFKHJNLTVYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242600B1

Procedure details

A solution of 1-(2-pyrimidinyl)piperazine (3.28 g) and succinic anhydride (2.2 g) in dimethylformamide (15 ml) was stirred for 1 hour at room temperature. The reaction mixture was concentrated under reduced pressure and the concentrate was recrystallized from ethanol/ethyl ether to give the titled compound (3.73 g) as a colorless crystal.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1>CN(C)C=O>[O:19]=[C:13]([N:10]1[CH2:11][CH2:12][N:7]([C:2]2[N:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:8][CH2:9]1)[CH2:14][CH2:15][C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was recrystallized from ethanol/ethyl ether

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)N1CCN(CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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